molecular formula C8H13NO2 B1611652 Octahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 270902-48-2

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid

Cat. No.: B1611652
CAS No.: 270902-48-2
M. Wt: 155.19 g/mol
InChI Key: KWRNCAUXSJOYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Classification

This compound is systematically classified under the broader category of bicyclic pyrrolidine carboxylic acid derivatives, with its nomenclature reflecting the complex fused ring architecture that defines its chemical identity. The compound is recognized by multiple nomenclature systems and carries several synonyms that reflect different aspects of its structural features. According to established chemical databases, the primary synonyms include this compound, 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid, and 3-azabicyclo[3.3.0]octane-2-carboxylic acid. The molecular formula C8H13NO2 reflects the composition of eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 155.19 grams per mole.

The structural classification of this compound places it within the azabicyclo[3.3.0]octane framework, which represents a specific type of bicyclic system where two rings share a common bond and contain a nitrogen heteroatom. The systematic naming follows International Union of Pure and Applied Chemistry conventions, with the octahydro prefix indicating the fully saturated nature of the ring system, while the cyclopenta[c]pyrrole designation specifies the particular fusion pattern between the five-membered rings. This nomenclature system becomes particularly important when considering stereoisomeric forms, such as the (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid variant, which carries the Chemical Abstracts Service registry number 926276-11-1.

Table 1: Structural and Nomenclature Data for this compound

Property Value Reference
Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Primary CAS Number 270902-48-2
Stereoisomer CAS 926276-11-1
PubChem CID 13232020
IUPAC Name 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid
Alternative Name 3-azabicyclo[3.3.0]octane-2-carboxylic acid

The stereochemical complexity of this compound necessitates careful consideration of its three-dimensional structure, particularly given the presence of multiple chiral centers within the bicyclic framework. The compound exhibits specific stereoisomeric forms that are crucial for biological activity, with the (1S,3aR,6aS) configuration representing one of the most studied variants. This stereochemical specificity becomes particularly relevant in pharmaceutical applications, where different enantiomers may exhibit dramatically different biological activities or pharmacological profiles. The Simplified Molecular Input Line Entry System representation for the (1S,3aR,6aS) stereoisomer is documented as O=C(O)[C@H]1NC[C@@H]2CCC[C@H]12, which provides a standardized method for computer-based molecular representation and database searches.

Historical Context of Bicyclic Pyrrolidine Carboxylic Acid Derivatives

The historical development of bicyclic pyrrolidine carboxylic acid derivatives traces back to early investigations in heterocyclic chemistry and the recognition of pyrrolidine-containing natural products as important bioactive compounds. The pyrrolidine core skeleton has been identified in numerous natural products and pharmacologically important agents, establishing its significance as a versatile scaffold for designing and developing novel biologically active compounds and drug candidates. Early research efforts in the field of organic medicinal chemistry focused on various heterocyclic bases, with particular attention to compounds containing acidic functional groups attached to heterocyclic ring systems.

The evolution of synthetic methodologies for bicyclic pyrrolidine derivatives has been marked by significant advances in understanding structure-activity relationships and stereochemical requirements for biological activity. Historical patent literature from the 1970s documents early attempts to develop pyrrolidonecarboxylic acid derivatives as anti-ulcer agents, representing some of the first systematic investigations into the therapeutic potential of this chemical class. These pioneering studies established fundamental principles regarding the relationship between structural modifications and pharmacological activity, laying the groundwork for subsequent developments in the field.

The period from 1995 to the early 2000s witnessed significant advances in the synthesis and application of bicyclic pyrrolidine derivatives, particularly in the context of analgesic development. Patent documentation from this era reveals systematic efforts to explore 4-arylcyclopenta[c]pyrrole compounds as potential analgesics, demonstrating the growing recognition of bicyclic pyrrolidine frameworks as valuable pharmaceutical scaffolds. These investigations were motivated by the limitations of existing analgesic agents, including limited efficacy and problematic side effect profiles associated with both non-steroidal anti-inflammatory agents and opioid compounds.

Table 2: Historical Milestones in Bicyclic Pyrrolidine Carboxylic Acid Development

Time Period Development Significance Reference
1970s Pyrrolidonecarboxylic acid anti-ulcer agents First systematic therapeutic applications
1990s 4-arylcyclopenta[c]pyrrole analgesics Analgesic drug development
2000s Azabicyclic synthesis methods Novel synthetic approaches
2015-2023 Modern pyrrolidine pharmacology Comprehensive biological activity studies

The modern era of bicyclic pyrrolidine carboxylic acid research, particularly from 2015 to 2023, has been characterized by comprehensive investigations into diverse biological activities and improved synthetic methodologies. This period has witnessed systematic exploration of antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition activities exhibited by pyrrolidine derivatives. The development of advanced synthetic techniques, including [3+2]-cycloaddition methodologies, has significantly enhanced the accessibility of complex bicyclic pyrrolidine structures and enabled the preparation of novel molecules with improved pharmacological profiles.

Significance in Medicinal Chemistry and Pharmaceutical Intermediates

The significance of this compound in medicinal chemistry stems from its role as a versatile building block for pharmaceutical intermediates and its potential as a scaffold for drug discovery. The compound serves as an important intermediate in the synthesis of established pharmaceutical agents, most notably in the preparation of ramipril, a widely used angiotensin-converting enzyme inhibitor for cardiovascular disease treatment. The (R,R,R)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester, which represents a closely related structural variant, functions as a key intermediate in ramipril synthesis, highlighting the pharmaceutical relevance of this chemical class.

The medicinal chemistry applications of this compound extend beyond its role as a synthetic intermediate to encompass its potential as a pharmacophore for novel drug development. Research has demonstrated that pyrrolidine carboxamides, which share structural similarities with this compound, represent a novel class of potent inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. This enzyme, known as InhA, constitutes one of the key enzymes involved in the mycobacterial fatty acid elongation cycle and has been validated as an effective antimicrobial target. The discovery of pyrrolidine-based inhibitors through high-throughput screening has opened new avenues for antituberculosis drug development, particularly in the context of multidrug-resistant tuberculosis.

The structural features that contribute to the medicinal chemistry significance of this compound include its bicyclic framework, which provides conformational rigidity and defined spatial orientation of functional groups. The pyrrolidine ring system is known to adopt unique conformations that can enhance binding affinity to biological targets while potentially reducing off-target effects. The carboxylic acid functionality provides opportunities for hydrogen bonding interactions with target proteins and can serve as a site for further chemical modifications to optimize pharmacological properties.

Table 3: Medicinal Chemistry Applications of Bicyclic Pyrrolidine Carboxylic Acids

Application Area Specific Use Mechanism/Target Reference
Cardiovascular Ramipril intermediate Angiotensin-converting enzyme inhibition
Antimicrobial InhA inhibitors Mycobacterial fatty acid synthesis
Anti-ulcer Gastric protection Gastric acid regulation
Analgesic Pain management Multiple pain pathways
Diabetes Aldose reductase inhibition Diabetic complications

Contemporary research has expanded the scope of medicinal chemistry applications for bicyclic pyrrolidine derivatives to include novel therapeutic areas such as diabetes management and neurodegenerative diseases. Polyhydroxylated pyrrolidine derivatives containing glucose and galactose units have shown potential for inhibiting glycosidase and aldose reductase enzymes, which play important roles in diabetes treatment. These compounds have demonstrated protective effects against diabetic retinopathy in cellular models, suggesting potential applications in managing diabetic complications. Additionally, pyrrolidine hybrid molecules have been developed as inhibitors of N-acylethanolamine acid amidase, an enzyme involved in the degradation of fatty acid ethanolamides, with implications for anti-inflammatory therapy.

The pharmaceutical industry's continued interest in this compound and related compounds reflects the ongoing need for novel therapeutic agents with improved efficacy and safety profiles. The development of sophisticated synthetic methodologies, including asymmetric synthesis techniques and advanced cycloaddition reactions, has enhanced the accessibility of these compounds for pharmaceutical research. The ability to control stereochemistry during synthesis is particularly important given that different enantiomers of bicyclic pyrrolidine compounds can exhibit dramatically different biological activities. This stereochemical consideration has become a central focus in the design and development of new pharmaceutical agents based on the this compound scaffold.

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-6-3-1-2-5(6)4-9-7/h5-7,9H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRNCAUXSJOYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70530546
Record name Octahydrocyclopenta[c]pyrrole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270902-48-2
Record name Octahydrocyclopenta[c]pyrrole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Method from Patent CN102167680B

This patent describes a detailed synthetic route for octahydrocyclopenta[c]pyrrole carboxylic acid derivatives, which can be adapted for the target compound.

Key steps:

  • Raw Material: N-protected octahydrocyclopenta[c]pyrrole (commonly N-tertbutyloxycarbonyl (N-Boc) protected).
  • Solvent: Choice among tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or dioxane.
  • Reagents: A chiral organic ligand is added to react with lithium alkylide at low temperatures (-50°C to -78°C) for 2-3 hours.
  • Carboxylation: The reaction intermediate is then treated with carbon dioxide gas or ethyl chloroformate to form the carboxylic acid derivative.
  • Work-up: Acidification with dilute HCl, extraction with ethyl acetate, drying, and purification by silica gel chromatography.

Reaction conditions and yields:

Step Conditions Yield (approximate) Notes
Lithiation -78°C, 2-3 hours High Use of chiral ligand enhances selectivity
Carboxylation (CO2 or ClCO2Et) Room temperature, overnight stirring High Efficient conversion to carboxylic acid
Purification Silica gel chromatography ~70-80% High purity product obtained

Example (Embodiment 2):

  • N-Boc octahydrocyclopenta[c]pyrrole (4.2 g, 20 mmol) dissolved in MTBE (150 mL), cooled to -78°C.
  • Addition of s-butyl lithium (1.4 M in cyclohexane, 15 mL, 21 mmol) dropwise.
  • Stirred for 3 hours at -78°C.
  • Passed dry CO2 gas for 0.5 hours, then warmed to room temperature and stirred overnight.
  • Acidified to pH 2-3, extracted, dried, and purified.
  • Final product: chiral N-Boc octahydrocyclopenta[c]pyrrole-2-carboxylic acid (2.9 g).

This method is noted for its short synthetic route, high yield, and feasibility for large-scale production.

Alternative Synthesis via Reduction of Oxo Precursors (Patent CN103113288A)

Another approach involves preparing substituted octahydrocyclopenta[c]pyrrole carboxylic acids through reduction of oxo derivatives.

Procedure highlights:

  • Starting from (1S,3aR,6aS)-2-acetyl-4-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid.
  • Dissolution in isopropanol, cooling to -1°C.
  • Addition of sodium borohydride in batches for selective reduction of the ketone group.
  • Reaction warmed to room temperature and stirred for 1 hour.
  • Removal of solvent, aqueous work-up, and extraction with ethyl acetate.
  • Concentration of extract yields (1S,3aR,6aS)-2-acetyl-4-hydroxy-octahydrocyclopenta[c]pyrrole-1-carboxylic acid.

This method is useful for preparing hydroxy-substituted derivatives and demonstrates mild, selective reduction conditions compatible with sensitive bicyclic frameworks.

Industrial Scale-Up Considerations

Industrial production of this compound builds upon laboratory-scale methods with optimization of reaction parameters to enhance yield, purity, and throughput.

Key industrial strategies:

The industrial process typically involves:

Process Stage Description Industrial Adaptation
Protection Use of N-Boc or similar groups Large-scale reagent handling
Lithiation and Carboxylation Organolithium reaction with CO2 or ethyl chloroformate Continuous flow reactors to control exotherms
Work-up and Purification Acid-base extraction, drying, chromatography Scaled chromatographic columns or crystallization
Deprotection Removal of protecting groups Use of mild acids or bases for efficiency

These adaptations ensure that the compound can be produced with consistent quality and in quantities sufficient for pharmaceutical or chemical industry needs.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents & Conditions Product Type Yield & Notes
1 N-Boc octahydrocyclopenta[c]pyrrole s-Butyl lithium, chiral ligand, CO2, -78°C to RT N-Boc protected carboxylic acid High yield, short route, scalable
2 2-Acetyl-4-oxothis compound NaBH4 reduction in isopropanol, -1°C to RT 2-Acetyl-4-hydroxy derivative Mild conditions, selective reduction
3 Protected intermediates Optimized industrial conditions, continuous flow Final free acid after deprotection Industrial scale, high purity

Chemical Reactions Analysis

Carboxylation and Esterification

The carboxylic acid group undergoes typical derivatization reactions. Key methods include:

Ethyl Ester Formation

Reaction with ethyl chloroformate under basic conditions produces the corresponding ethyl ester. This is a critical step in pharmaceutical synthesis, as seen in intermediates for antiviral agents like VX-950 .

ReactionReagents/ConditionsProductYieldSource
EsterificationEthyl chloroformate, base, 0–5°CEthyl octahydrocyclopenta[c]pyrrole-1-carboxylate65–75%

Chiral Carboxylation

Lithium alkylide-mediated deprotonation followed by CO₂ insertion enables stereoselective carboxylation. The reaction requires chiral ligands (e.g., (+)-Tocosamine) and cryogenic conditions (-78°C) :

ReactionReagents/ConditionsProductYieldSource
Chiral carboxylations-BuLi, (+)-Tocosamine, CO₂, -78°C(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid70–80%

Amide Formation

The carboxylic acid reacts with amines to form amides, a reaction leveraged in prodrug development. For example, coupling with benzylamine derivatives uses carbodiimide-based activating agents:

ReactionReagents/ConditionsProductYieldSource
AmidationEDC/HOBt, DMF, RT2-((Benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxamide60–68%

Substitution Reactions

The pyrrole nitrogen participates in alkylation and acylation when deprotected. Industrial routes employ tert-butoxycarbonyl (Boc) protection for selective reactivity :

N-Alkylation

Deprotection of the Boc group (via HCl) followed by alkylation:

ReactionReagents/ConditionsProductYieldSource
N-AlkylationBoc deprotection (HCl), alkyl bromide, K₂CO₃N-Alkyl octahydrocyclopenta[c]pyrrole-1-carboxylic acid50–60%

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group, yielding the parent amine. This reaction is pH- and temperature-sensitive :

ReactionReagents/ConditionsProductYieldSource
DecarboxylationHCl (1N), reflux, 12hOctahydrocyclopenta[c]pyrrole85–90%

Industrial-Scale Modifications

Process optimizations for large-scale synthesis emphasize solvent selection (methyl tert-butyl ether) and catalyst recycling to enhance yield and enantiomeric purity :

ParameterLaboratory ScaleIndustrial Scale
SolventTetrahydrofuranMethyl tert-butyl ether
Temperature-78°C-50°C to -78°C
Catalyst(+)-TocosamineRecyclable chiral ligands
Yield70–80%85–90%

Mechanistic Insights

  • Lithium Alkylide Reactions : s-BuLi abstracts acidic protons α to the pyrrole nitrogen, generating a lithiated intermediate that reacts with electrophiles (e.g., CO₂) .

  • Stereochemical Control : Chiral ligands induce asymmetric environments, critical for producing enantiomerically pure intermediates used in drug synthesis .

Scientific Research Applications

Chemical Applications

OCPCA serves as a crucial building block in organic synthesis. Its structural properties allow it to be utilized in the creation of more complex molecules, which are essential in various chemical reactions.

  • Building Block for Synthesis : OCPCA is employed as a precursor in the synthesis of pharmaceuticals and other bioactive compounds. Its unique ring structure facilitates the formation of diverse derivatives, enhancing its utility in medicinal chemistry.
  • Reagent in Organic Reactions : The compound acts as a reagent in several organic transformations, contributing to the development of new synthetic methodologies. Its ability to participate in cycloaddition and substitution reactions is particularly noteworthy.

Biological Applications

Research has highlighted several biological activities associated with OCPCA and its derivatives.

Anticancer Activity

OCPCA has demonstrated promising anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines, including HepG2 liver cancer cells.

  • Case Study : A study evaluated the cytotoxic effects of OCPCA derivatives on HepG2 and EACC cell lines, revealing significant inhibition of cell proliferation at concentrations of 100 µg/mL and 200 µg/mL. The mechanism involved increased caspase-3/7 activity, confirming apoptosis induction.

Antidiabetic Properties

The compound has been investigated for its potential role in regulating glucose metabolism.

  • Case Study : Research involving diabetic rodent models showed that OCPCA enhances insulin sensitivity and reduces blood glucose levels by interacting with key metabolic enzymes.

Antiviral Activity

Preliminary studies suggest that OCPCA derivatives may inhibit viral replication, indicating potential as antiviral therapeutics.

  • Research Findings : Initial investigations have shown that certain derivatives exhibit activity against viral infections, warranting further exploration into their therapeutic applications.

Medical Applications

OCPCA's pharmacological properties extend to its potential use as a therapeutic agent.

  • Retinol Binding Protein (RBP4) Antagonists : OCPCA derivatives have been developed as antagonists for RBP4, which plays a role in metabolic disorders. These compounds have shown favorable pharmacokinetic profiles and significant reductions in serum RBP4 levels in rodent studies .
  • SHP2 Inhibition : Recent innovations involve OCPCA-based compounds that inhibit SHP2 activity, relevant for treating cancers associated with SHP2-mediated signaling pathways. These compounds are being explored for their therapeutic efficacy against various malignancies .

Industrial Applications

In addition to its research applications, OCPCA is utilized in industrial settings.

  • Production of Chemical Products : The compound serves as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals. Its versatility makes it valuable in manufacturing processes across multiple sectors .

Summary of Research Findings

Recent studies have focused on synthesizing various derivatives of OCPCA to enhance its biological activity and applicability:

Application AreaFindings
AnticancerInduces apoptosis in HepG2 cells; significant cytotoxicity observed at specific concentrations.
AntidiabeticEnhances insulin sensitivity; reduces blood glucose levels in diabetic models.
AntiviralPotential inhibition of viral replication; further studies required.
RBP4 AntagonismSignificant reduction of serum RBP4 levels; favorable pharmacokinetics observed .
SHP2 InhibitionPromising candidates for cancer treatment; ongoing research into efficacy .

Mechanism of Action

The mechanism of action of octahydrocyclopenta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The detailed molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Bicyclic Carboxylic Acid Derivatives

Compound Name CAS No. Molecular Formula Key Features Applications
OCPC 926276-11-1 C₈H₁₃NO₂ Bicyclic (cyclopentane-pyrrolidine), carboxylic acid, chiral centers ACE inhibitor intermediates
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2-carboxylate 146231-54-1 C₁₂H₁₉NO₃ tert-Boc protection, ketone group at C5 Peptide coupling, toxicity studies
2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid 933690-44-9 C₈H₁₃NO₂ Norbornane-like scaffold, acetic acid side chain Neurological drug candidates
(2S,3aS,6aS)-Ramipril Related Compound A - C₂₂H₃₀N₂O₅ Extended alkyl chain with methoxycarbonyl and phenyl groups Reference standard for ACE inhibitors

Key Observations :

  • Steric Effects : OCPC’s compact bicyclic structure enhances binding to enzyme active sites compared to linear analogs like 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid .
  • Reactivity : The tert-butyl ester in cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2-carboxylate improves stability during synthesis but introduces acute oral toxicity (H302) and respiratory irritation (H335) .
  • Pharmacological Specificity : Ramipril analogs with extended substituents exhibit higher ACE inhibition potency than OCPC but require complex stereochemical resolution .

Pyrrole-Carboxylic Acid Derivatives

Compound Name CAS No. Yield (%) Boiling Point (°C) Bioactivity
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid - 95 290 (decomp.) Antiviral lead compound
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid - 80 305 (decomp.) Serotonin receptor modulation
OCPC 926276-11-1 71–95* 232–255 ACE inhibition, analgesic intermediates

Key Observations :

  • Synthetic Efficiency : OCPC derivatives are synthesized in 71–95% yields via cycloaddition reactions, comparable to pyrrolo-pyridine analogs .
  • Thermal Stability : OCPC’s lower decomposition temperature (232–255°C vs. 290–305°C for pyrrolo-pyridines) suggests higher reactivity in medicinal chemistry workflows .
  • Bioactivity: While pyrrolo-pyridines target neurological pathways, OCPC’s fused ring system enhances antinociceptive activity, outperforming celecoxib in writhes reduction assays .

Key Observations :

  • OCPC’s hydrochloride salt reduces volatility and improves handling safety compared to its ester analogs .
  • tert-Butyl derivatives require stringent respiratory protection due to H335 hazards, limiting industrial-scale use .

Biological Activity

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid, a bicyclic compound, has garnered attention in medicinal chemistry due to its significant biological activities. This compound features a unique octahydro structure fused with a pyrrole ring and contains a carboxylic acid functional group, contributing to its reactivity and potential therapeutic applications. Its molecular formula is C8H13NO2C_8H_{13}NO_2 with a molar mass of approximately 155.19 g/mol.

Chemical Structure and Properties

The compound is characterized by multiple stereocenters, making it chiral. This chirality can influence its biological interactions, which is critical in drug design and development. The structural features of this compound allow it to interact with various biological macromolecules, influencing metabolic pathways relevant to diseases such as diabetes and viral infections.

Property Details
Molecular FormulaC8H13NO2C_8H_{13}NO_2
Molar Mass155.19 g/mol
Functional GroupsCarboxylic acid
ChiralityYes (multiple stereocenters)

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antidiabetic Properties : The compound has been studied as an intermediate in the synthesis of antidiabetic agents. Its interaction with metabolic pathways suggests potential in managing blood glucose levels.
  • Antiviral Activity : It has been explored for its role in synthesizing antiviral drugs, particularly those targeting hepatitis C virus protease inhibitors. Preliminary studies indicate that modifications to its structure can enhance efficacy against viral replication.
  • Anti-inflammatory Effects : Some derivatives of this compound have shown promise in anti-inflammatory applications, making it a candidate for further pharmacological studies.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular responses related to disease processes.

Synthesis Methods

Several synthetic routes have been developed for this compound, focusing on efficiency and yield:

  • Chiral Organic Ligand Method : This method employs chiral organic ligands and lithium alkylides under low temperatures to introduce the carboxylic acid group effectively .
  • Electrophilic Reactions : Utilizing electrophilic groups in reactions allows for the introduction of chirality and functional groups into the bicyclic structure.

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

  • Study on Antiviral Agents : A study demonstrated that derivatives of this compound effectively inhibited hepatitis C virus protease, showcasing its potential as a lead compound in antiviral drug development.
  • Research on Antidiabetic Compounds : Another investigation focused on the synthesis of antidiabetic agents from this compound, revealing significant improvements in blood glucose management in preclinical models .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing Octahydrocyclopenta[c]pyrrole-1-carboxylic acid derivatives, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The compound and its derivatives are synthesized via multi-step routes, such as the use of tert-butoxycarbonyl (Boc) protection strategies. For example, tert-butyl esters are introduced using flow microreactor systems to enhance efficiency and stereocontrol . Another route involves sequential reactions (e.g., chlorination, elimination, sulfonation, and acid hydrolysis) starting from bicyclic amine precursors, achieving a 26.4% overall yield with high stereoselectivity . Key variables include temperature (e.g., 80–85°C for Mo(CO)6-catalyzed cyclizations), solvent systems (hexanes/EtOAc gradients), and catalyst selection (e.g., Pd/C for hydrogenation) .

Q. How can structural characterization of this compound derivatives be optimized using spectroscopic and computational methods?

  • Methodology : Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical for resolving stereochemistry, particularly for bicyclic systems. Computational tools (e.g., density functional theory) predict physical properties like pKa (4.48 ± 0.20) and boiling points (304.3 ± 35.0°C) . For impurities or degradation products, high-resolution mass spectrometry (HRMS) and HPLC coupled with UV/Vis detection are used to confirm molecular formulas and purity thresholds (e.g., >98% for pharmaceutical standards) .

Q. What are the recommended storage conditions and stability profiles for this compound derivatives?

  • Methodology : Stability studies under varying temperatures and humidity levels guide storage protocols. For example, ramipril-related compounds require refrigeration, protection from light, and airtight containers to prevent hydrolysis or oxidation . Accelerated degradation studies (e.g., 40°C/75% RH for 6 months) combined with HPLC monitoring identify critical degradation pathways (e.g., ester hydrolysis) .

Advanced Research Questions

Q. How can QSAR models be applied to predict the biological activity of this compound derivatives?

  • Methodology : Generate 2D-QSAR equations using molecular descriptors (e.g., Padel Descriptor software) and statistical tools like R v4.3.0. A validated model for pyrrolo-pyrrole derivatives achieved an adjusted R² of 0.9022 and p-value of 1.301 × 10⁻⁶, highlighting descriptors like topological polar surface area and logP as critical for activity . Cross-validation with experimental IC50 data ensures model robustness, resolving contradictions between in silico predictions and in vitro assays.

Q. What mechanistic insights do transition metal-catalyzed reactions provide for functionalizing Octahydrocyclopenta[c]pyrrole scaffolds?

  • Methodology : Mo(CO)6-mediated cyclizations under inert atmospheres (e.g., 85°C in DMSO) yield fused bicyclic systems with >39% diastereomeric purity. Kinetic studies (e.g., varying catalyst loading from 0.5–1.5 equiv.) reveal rate-limiting steps, while deuterium-labeling experiments track hydrogen transfer pathways . Competing pathways (e.g., [6,5] vs. [5,5] ring formation) are resolved via gradient chromatography and NMR analysis.

Q. How can impurity profiling of Octahydrocyclopenta[c]pyrrole-based pharmaceuticals address regulatory requirements?

  • Methodology : Identify process-related impurities (e.g., ramiprilat, CAS 87269-97-4) using LC-MS/MS with charged aerosol detection (CAD). Synthesize impurities via controlled degradation (e.g., acid/base stress testing) and validate against reference standards (e.g., USP Ramipril Related Compound A/B) . Quantify impurities at 0.1% thresholds using validated HPLC methods with <2% RSD for precision.

Q. What strategies mitigate toxicity risks during in vivo studies of Octahydrocyclopenta[c]pyrrole derivatives?

  • Methodology : Acute toxicity assays (OECD 423) classify compounds per GHS criteria (e.g., Category 4 for oral/dermal toxicity). First-aid protocols include decontamination (e.g., soap/water for dermal exposure) and antidote administration (e.g., acetylcysteine for hepatotoxicity) . Structure-toxicity relationships (e.g., substituent effects on metabolic stability) guide lead optimization to reduce hepatic CYP3A4 inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydrocyclopenta[c]pyrrole-1-carboxylic acid
Reactant of Route 2
Octahydrocyclopenta[c]pyrrole-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.